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Compound of Interest

Compound Name: 2,7-Dimethoxyacridin-9(10H)-one

Cat. No.: B568993

CAS Number: 120809-05-4

This technical guide provides a comprehensive overview of 2,7-Dimethoxyacridin-9(10H)-
one, a heterocyclic compound that serves as a crucial intermediate in the development of
potent kinase inhibitors. This document is intended for researchers, scientists, and
professionals in the field of drug development, offering detailed information on its synthesis,
physicochemical properties, and its role as a scaffold for biologically active molecules.

Physicochemical Properties

Property Value

CAS Number 120809-05-4[1]

Molecular Formula C15H13NO3[1]

Molecular Weight 255.27 g/mol [1]

Alternate Name 2,7-Dimethoxy-9-acridinone[1]

Synthesis of 2,7-Dimethoxyacridin-9(10H)-one

The synthesis of the acridone core, such as that in 2,7-Dimethoxyacridin-9(10H)-one, is
commonly achieved through a two-step process involving an Ullmann condensation followed
by cyclization. A representative synthetic pathway is detailed below.
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Experimental Protocol: Synthesis via Ullmann
Condensation and Cyclization

This protocol is adapted from the synthesis of structurally similar acridone derivatives.

Step 1: Ullmann Condensation to form N-(4-methoxyphenyl)-5-methoxy-anthranilic acid

A mixture of 2-chloro-5-methoxybenzoic acid, 4-methoxyaniline, anhydrous potassium
carbonate, and a catalytic amount of copper (Il) oxide is prepared in a round-bottomed flask.

The mixture is refluxed for 4-5 hours. The reaction progress can be monitored by thin-layer
chromatography.

After completion, the excess aniline is removed by steam distillation.

The remaining aqueous solution containing the potassium salt of the N-phenylanthranilic
acid is treated with activated charcoal and filtered while hot.

The filtrate is then acidified with a dilute solution of hydrochloric acid to precipitate the N-(4-
methoxyphenyl)-5-methoxy-anthranilic acid.

The precipitate is filtered, washed with water, and dried. Recrystallization from aqueous
ethanol can be performed for further purification.

Step 2: Cyclization to form 2,7-Dimethoxyacridin-9(10H)-one

The N-(4-methoxyphenyl)-5-methoxy-anthranilic acid obtained from Step 1 is mixed with a
dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid in a flask.

The mixture is heated on a steam bath for several hours. The formation of the yellow-colored
acridone indicates the progress of the reaction.

Upon completion, the reaction mixture is carefully poured into ice-cold water, leading to the
precipitation of the crude 2,7-Dimethoxyacridin-9(10H)-one.

The precipitate is filtered, washed with a dilute sodium carbonate solution to remove any
unreacted acid, and then with water until the washings are neutral.
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e The crude product is dried and can be further purified by recrystallization from a suitable
solvent like acetic acid or by sublimation to yield the pure 2,7-Dimethoxyacridin-9(10H)-
one.

A variation of this synthesis can be performed using microwave irradiation in the presence of a
Lewis acid catalyst like zinc chloride, which has been shown to significantly reduce reaction
times.[2]

Synthesis Workflow Diagram
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Caption: Proposed two-step synthesis of 2,7-Dimethoxyacridin-9(10H)-one.

Spectroscopic Data

While detailed, experimentally verified spectroscopic data for 2,7-Dimethoxyacridin-9(10H)-
one is not readily available in the cited literature, the following table presents representative
data for the closely related compound, 2-Methoxy-9-acridone, for reference purposes.
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Spectroscopic Data for 2-Methoxy-9-
acridone

IR (KBr, cm~1) ** 1635 (>C=0), 3700-3720 (N-H)

3.90 (s, 3H, -OCHs3), 7.27-8.39 (m, 7H, Ar-H),

'H NMR (DMSO-ds, 5 ppm) 11.65 (s, 1H, NH)

Mass (m/z) 275

Data is for 2-Methoxy-9-acridone and is

provided as a reference.[2]

Biological Activity as a Scaffold for Kinase
Inhibitors

2,7-Dimethoxyacridin-9(10H)-one is a key structural motif in the development of inhibitors for
several kinases, most notably Haspin and Dual-specificity tyrosine-regulated kinase 2
(DYRK2).[3][4] These kinases are implicated in various cellular processes, and their
dysregulation is linked to diseases such as cancer.

Derivatives of the 2,7-dimethoxyacridone scaffold have demonstrated potent inhibitory activity
against these kinases. The methoxy groups at the 2 and 7 positions have been shown to be
important for activity against DYRK2.[3]

: o . Inhibi ity of Acridi logs

Compound Target Kinase ICs0 (NM) Selectivity
Acridine Analog 33 Haspin <60 180-fold over DYRK2
Acridine Analog 41 DYRK2 <400 5.4-fold over Haspin

Data from a structure-
activity relationship
study of acridine

analogs.[3][4]
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Experimental Protocol: In Vitro Kinase Inhibition
Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of acridone
derivatives against Haspin or DYRK2.

e Reagents and Materials:
o Purified recombinant Haspin or DYRK2 enzyme.
o Substrate peptide (e.qg., histone H3 for Haspin).
o [y-*2P]ATP or a suitable fluorescent ATP analog.

o Kinase assay buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.1% [3-
mercaptoethanol).

o Test compounds (acridone derivatives) dissolved in DMSO.
o 96-well plates.

o Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid) for radioactive
assays, or a suitable detection system for non-radioactive assays.

e Procedure:

o

Prepare serial dilutions of the test compounds in the kinase assay buffer.

[¢]

In a 96-well plate, add the kinase, the substrate peptide, and the test compound solution.

[e]

Initiate the kinase reaction by adding [y-32P]ATP.

o

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

o

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

[¢]

Spot a portion of the reaction mixture onto phosphocellulose paper.
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o Wash the paper extensively with the wash buffer to remove unincorporated [y-32P]ATP.
o Quantify the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of kinase inhibition for each compound concentration relative to
a DMSO control.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

Derivatives of 2,7-Dimethoxyacridin-9(10H)-one exert their biological effects by inhibiting key
signaling pathways regulated by Haspin and DYRK2.

Haspin Kinase Pathway: Haspin is a serine/threonine kinase that plays a critical role in mitosis
by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential
for the proper alignment of chromosomes during metaphase. Inhibition of Haspin by acridone
derivatives disrupts this process, leading to mitotic arrest and potentially apoptosis in
proliferating cells, making it an attractive target in oncology.[3]

DYRK2 Signaling Pathway: DYRK2 is a multifaceted kinase involved in the regulation of cell
cycle progression, apoptosis, and proteostasis.[3][5] One of its key roles is in the cellular stress
response, where it promotes the stability and activity of the transcription factor HSF1 and
enhances the activity of the 26S proteasome.[5] By phosphorylating these targets, DYRK2
helps cancer cells manage proteotoxic stress. Inhibition of DYRK2 by acridone derivatives can
disrupt this protective mechanism, leading to an accumulation of misfolded proteins and
inducing apoptosis.[5]

DYRK2-Mediated Proteostasis Regulation and Inhibition

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b568993?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2923816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2923816/
https://discovery.dundee.ac.uk/files/57187799/PIIS0021925820003488.pdf
https://discovery.dundee.ac.uk/files/57187799/PIIS0021925820003488.pdf
https://discovery.dundee.ac.uk/files/57187799/PIIS0021925820003488.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cytoplasm

Acridone Derivative
(e.g., from 2,7-dimethoxyacridone)

Proteotoxic Stress

/

/Inhibits

Phosphorylates & hosphorylates &

Activates Activates

Nucleus h
Heat Shock Proteins
26S Proteasome [ (Chaperones) j HSF1
argets Refolds Transcription
(Misfolded Proteins) Translation| @eat Shock Protein Genes)
\\
Degradation Protein Folding HSP mRNA

- 2N J

Click to download full resolution via product page

Caption: Inhibition of DYRK2 by acridone derivatives disrupts proteostasis.

Conclusion

2,7-Dimethoxyacridin-9(10H)-one is a valuable chemical entity in medicinal chemistry,
primarily serving as a foundational structure for the synthesis of potent inhibitors of Haspin and
DYRK2 kinases. Its synthesis is achievable through established organic chemistry reactions.
The biological activity of its derivatives highlights the importance of the acridone scaffold in
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targeting key cellular signaling pathways involved in cell proliferation and survival. Further
investigation and modification of this core structure hold significant promise for the
development of novel therapeutic agents, particularly in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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